Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a quinazolinone moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the sulfanyl group further enhances its reactivity and potential for biological interactions.
The compound is synthesized through various chemical reactions involving starting materials such as 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate. These reactions are designed to optimize yield and purity while maintaining the integrity of the quinazoline structure.
Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of quinazoline derivatives, which are extensively studied for their therapeutic potentials.
The synthesis of Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves multi-step synthetic routes. One common method starts with the reaction of anthranilic acid with phenyl isothiocyanate to yield 2-mercapto-3-phenylquinazolin-4(3H)-one. This intermediate is then reacted with ethyl chloroacetate under controlled conditions.
The molecular formula of Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is . Its structure features a quinazoline ring that exhibits a dihedral angle with adjacent aromatic systems.
Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical transformations:
Common reagents in these reactions include:
The choice of reagent significantly influences the product distribution and yield.
The mechanism of action for Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate primarily involves its interactions with biological targets at the cellular level. The quinazoline component can inhibit key enzymes involved in DNA replication and repair processes.
Studies have indicated that compounds containing the quinazoline structure exhibit potent anticancer activity by disrupting cellular proliferation pathways, making them valuable in cancer therapeutics.
Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several applications in scientific research:
The quinazolin-4-one nucleus represents a privileged scaffold in medicinal chemistry, with its therapeutic significance established through decades of pharmacological validation. This bicyclic framework, comprising fused benzene and pyrimidine rings, first gained prominence with the development of alpha-1-adrenoceptor antagonists like prazosin in the 1970s for hypertension management. These early drugs demonstrated the scaffold's capacity for precise receptor modulation . The turn of the millennium marked a transformative era with the U.S. FDA approval of gefitinib (2003), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor containing the 4-anilinoquinazoline pharmacophore for non-small cell lung cancer treatment. This breakthrough validated quinazolinone as a critical scaffold in targeted cancer therapy, leading to successive approvals of derivatives including erlotinib, afatinib, and dacomitinib, all sharing the 4-substituted quinazolinone core [10]. Beyond oncology, the rho kinase (ROCK) inhibitor belumosudil (2021) extended the scaffold's utility to immunology, providing third-line therapy for chronic graft-versus-host disease . The enduring pharmaceutical relevance of this heterocycle stems from its synthetic versatility and capacity for multi-target engagement, evidenced by derivatives exhibiting antimicrobial, anti-inflammatory, antiviral, and central nervous system activities [2] [10].
Table 1: Selected FDA-Approved Quinazolinone-Based Therapeutics
Compound | Therapeutic Category | Primary Target | Approval Year |
---|---|---|---|
Prazosin | Antihypertensive/Benign Prostatic Hyperplasia | Alpha-1-adrenoceptor | 1976 |
Gefitinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase | 2003 |
Erlotinib | Anticancer (NSCLC, Pancreatic) | EGFR Tyrosine Kinase | 2004 |
Afatinib | Anticancer (NSCLC) | EGFR/HER2 Tyrosine Kinase | 2013 |
Belumosudil | Immunosuppressant (cGVHD) | ROCK Kinase | 2021 |
The incorporation of sulfanylacetate functionality at the C2 position of quinazolin-4-one represents a strategic molecular modification with profound implications for bioactivity and supramolecular assembly. Crystallographic studies of ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate reveal a distinctive solid-state architecture characterized by infinite molecular columns along the b-axis direction. These columns are stabilized through directional C–H···O hydrogen bonds involving the sulfanylacetate oxygen atoms and quinazoline hydrogen atoms, with intermolecular distances of 2.42–2.59 Å and bond angles of 148–155° [1]. The sulfanylacetate's flexible ethylene bridge enables optimal spatial orientation for these interactions while accommodating conformational adaptability upon target binding. Spectroscopic characterization confirms this functionalization's electronic impact: the IR spectrum shows a characteristic ester C=O absorption at 1732 cm⁻¹, distinct from the carbonyl stretch of the parent quinazolinone (1659 cm⁻¹), while ¹H NMR displays diagnostic signals for the –CH₂COOCH₂CH₃ moiety at δ 3.99 (s, 2H), 4.15 (q, 2H), and 1.23 ppm (t, 3H) [1]. The sulfanylacetate group enhances synthetic versatility by serving as a linchpin for further derivatization. Its terminal ester can undergo hydrolysis to carboxylic acid for amide coupling or reduction to alcohol, while the sulfur atom acts as a nucleophile for alkylation or oxidation reactions . This balance between conformational flexibility and directional hydrogen-bonding capacity makes sulfanylacetate-functionalized quinazolinones particularly valuable for designing multi-target ligands and crystalline materials with predictable supramolecular architectures.
Table 2: Supramolecular Features of Sulfanylacetate-Functionalized Quinazolinones
Structural Feature | Parameter | Functional Consequence |
---|---|---|
Dihedral Angle (Quinazoline/Phenyl) | 86.83(5)° | Enhanced three-dimensionality and target selectivity |
C–H···O Bond Distance | 2.42–2.59 Å | Columnar crystal packing stabilization |
C–H···O Bond Angle | 148–155° | Directional intermolecular interactions |
Hirshfeld Surface H···H Contact | 48.4% | Dominant van der Waals stabilization |
Hirshfeld O···H/H···O Contact | 18.7% | Key hydrogen-bonding contribution |
The introduction of an amino group at the N3 position of quinazolin-4-one represents a strategic molecular modification with significant implications for drug-like properties. This substitution transforms the lactam into a hydrazine-like moiety, fundamentally altering electronic distribution and hydrogen-bonding capacity. The 3-amino group serves as a strong hydrogen bond donor (N–H) and acceptor (lone pair), enhancing interactions with biological targets. Crystallographic analyses demonstrate that this group participates in intramolecular hydrogen bonding with adjacent carbonyl oxygen, creating a pseudo-six-membered ring that constrains molecular conformation [5]. This conformational restraint reduces rotational entropy and may enhance binding affinity for specific enzymatic pockets.
Pharmacokinetically, the 3-amino group exerts multifaceted influences:
Table 3: Influence of 3-Substituents on Quinazolinone Properties
N3 Substituent | log P | Aqueous Solubility (µg/mL) | Microsomal Stability (% remaining) | H-Bond Donor Capacity |
---|---|---|---|---|
H | 2.1 | 38 | 45 | 1 |
Methyl | 2.5 | 28 | 62 | 0 |
Phenyl | 3.2 | 12 | 35 | 0 |
Amino | 1.8 | 85 | 78 | 2 |
The 3-aminoquinazolinone configuration in ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate thus represents a pharmaceutically advantageous architecture, balancing target engagement potential with improved pharmacokinetic properties. This structural combination creates a versatile platform for developing novel therapeutic agents against infectious, oncological, and metabolic disorders [5] [8] [10].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: